![molecular formula C12H13NO4 B1320067 3,4,5-Trimethoxybenzoylacetonitrile CAS No. 50606-35-4](/img/structure/B1320067.png)
3,4,5-Trimethoxybenzoylacetonitrile
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Overview
Description
3,4,5-Trimethoxybenzoylacetonitrile is a chemical compound that serves as a precursor or intermediate in the synthesis of various organic molecules. It is characterized by the presence of three methoxy groups attached to a benzene ring, which is further connected to an acetonitrile group. This structure is a key feature in the synthesis of more complex molecules, as seen in the preparation of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile, where it is used as a starting material .
Synthesis Analysis
The synthesis of derivatives of this compound involves several chemical reactions. For instance, the compound 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile is synthesized through a Strecker reaction catalyzed by silica sulfuric acid, using 3,4,5-trimethoxybenzaldehyde, morpholine, and cyanide sources . Another study explores the mercuriation of 3,4,5-trimethoxybenzoic acid, which is closely related to this compound, to produce various mercury-containing derivatives .
Molecular Structure Analysis
The molecular structure of compounds derived from this compound has been characterized using various techniques. For example, the crystallographic characterization of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile was completed by X-ray powder diffraction, revealing that it crystallizes in a monoclinic system with specific unit-cell parameters . The mercuriation derivatives of 3,4,5-trimethoxybenzoic acid have been characterized, showing a linear geometry at the mercury atom in the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives is diverse. In the synthesis of mercuriation derivatives, reactions with various agents such as Na2CO3, benzyltriphenylphosphonium chloride, and triphenylphosphine lead to different mercury-containing compounds . These reactions demonstrate the versatility of this compound derivatives in forming complex structures with potential applications in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are determined by their molecular structure. The presence of methoxy groups and the acetonitrile moiety influence the solubility, reactivity, and other physicochemical characteristics of these compounds. For instance, the crystalline nature of 2-morpholino-2-(3,4,5-trimethoxyphenyl)acetonitrile suggests a certain degree of stability and rigidity in its structure . The mercuriation derivatives exhibit specific bond lengths and angles, indicative of their molecular geometry and potential reactivity .
Scientific Research Applications
Biochemical Transformations by Bacteria : A study by Donnelly and Dagley (1980) found that certain strains of Pseudomonas putida could oxidize 3,4,5-trimethoxybenzoic acid, leading to the production of methanol and other compounds. This highlights its potential role in microbial metabolic pathways.
Chemical Reaction Kinetics : Research by Beltrame, Veglio, and Simonetta (1967) examined the kinetics and mechanism of cycloaddition reactions involving substituted benzonitrile oxides, including those related to 3,4,5-trimethoxybenzonitrile, demonstrating its relevance in understanding complex chemical reactions.
Synthesis and Photophysical Investigation : The synthesis and photophysical properties of biologically active derivatives of 3,4,5-trimethoxybenzoylacetonitrile were studied by Zayed and Kumar (2017). These compounds may have applications in analytical chemistry and bio-imaging.
Chemical Synthesis and Reactivity : A study by El-rahman and Rabei (2003) focused on the reactivity of 3,4,5-trimethoxybenzylidenemalononitrile with various phosphites, indicating its utility in organic synthesis.
Solubility and Physicochemical Properties : Hart et al. (2018) investigated the solubility and physicochemical characteristics of 3,4,5-trimethoxybenzoic acid in various solvents, important for its application in solution chemistry.
Herbicide Resistance in Plants : The research by Stalker, Mcbride, and Malyj (1988) found that introducing a specific gene allowed plants to metabolize bromoxynil, a herbicide structurally similar to 3,4,5-trimethoxybenzonitrile, demonstrating potential agricultural applications.
Mercuriation Reactions : The study by Vicente et al. (1992) explored the mercuriation of 3,4,5-trimethoxybenzoic acid, providing insights into organometallic chemistry involving this compound.
Anaerobic Bacterial Transformations : Research by Neilson et al. (1987) showed that certain anaerobic bacteria could transform compounds structurally related to this compound, revealing its environmental degradation pathways.
Synthesis and Antiproliferative Activity : A study by Jin et al. (2006) investigated the synthesis and biological activity of compounds derived from this compound, highlighting its potential in drug development.
Safety and Hazards
3,4,5-Trimethoxybenzoylacetonitrile is intended for R&D use only and is not recommended for medicinal, household, or other uses . As with all chemicals, it should be handled with care to avoid exposure and contamination. Always refer to the Safety Data Sheet for detailed safety and handling information .
properties
IUPAC Name |
3-oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEMIDXDJDTTKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594277 |
Source
|
Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50606-35-4 |
Source
|
Record name | 3-Oxo-3-(3,4,5-trimethoxyphenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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